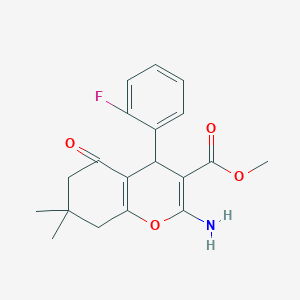![molecular formula C13H12N8O4 B11545151 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11545151.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide is a complex organic compound that features multiple functional groups, including oxadiazole, triazole, and hydrazide moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate precursors under oxidative conditions.
Synthesis of the triazole ring: This step often involves a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Hydrazide formation:
Final assembly: The final compound is obtained by coupling the intermediate products under specific conditions, often involving condensation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This might involve:
Use of catalysts: To enhance reaction rates and selectivity.
Optimization of reaction conditions: Such as temperature, pressure, and solvent choice.
Purification techniques: Including crystallization, chromatography, and recrystallization to obtain the pure compound.
化学反应分析
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Condensation: The hydrazide group can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Condensation agents: Such as acetic acid or sulfuric acid for hydrazone formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives.
Condensation: Formation of hydrazones.
科学研究应用
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its multiple functional groups.
Materials Science: Use in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Research: As a building block for the synthesis of more complex molecules.
Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, and antioxidant properties.
作用机制
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It may act as an inhibitor of specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Reactive Oxygen Species (ROS) Scavenging: The phenolic hydroxyl groups can scavenge ROS, providing antioxidant effects.
相似化合物的比较
Similar Compounds
1,2,4-oxadiazole derivatives: Compounds with similar oxadiazole rings.
1,2,3-triazole derivatives: Compounds with similar triazole rings.
Hydrazide derivatives: Compounds with similar hydrazide groups.
Uniqueness
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide is unique due to its combination of multiple functional groups, which provides a diverse range of chemical reactivity and potential applications. Its structure allows for various modifications, making it a versatile compound for research and development.
属性
分子式 |
C13H12N8O4 |
|---|---|
分子量 |
344.29 g/mol |
IUPAC 名称 |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C13H12N8O4/c1-6-10(21(20-16-6)12-11(14)18-25-19-12)13(24)17-15-5-7-2-3-8(22)9(23)4-7/h2-5,22-23H,1H3,(H2,14,18)(H,17,24)/b15-5+ |
InChI 键 |
KVJHFTSWXDTZBO-PJQLUOCWSA-N |
手性 SMILES |
CC1=C(N(N=N1)C2=NON=C2N)C(=O)N/N=C/C3=CC(=C(C=C3)O)O |
规范 SMILES |
CC1=C(N(N=N1)C2=NON=C2N)C(=O)NN=CC3=CC(=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11545076.png)
![2,4-Dichloro-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11545080.png)
![N'-[(E)-1H-indol-3-ylmethylidene]decane-1-sulfonohydrazide](/img/structure/B11545086.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11545088.png)

![(2Z,7Z)-2,7-bis[(4-butoxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B11545102.png)

![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B11545116.png)
![6,7-dinitro-2-[3-(trifluoromethyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11545117.png)
![2-chloro-N-(4-{[(2E)-2-(4-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11545142.png)
![4-[(E)-[(4-Chlorophenyl)imino]methyl]phenyl 2-chlorobenzoate](/img/structure/B11545153.png)
![4-bromo-2-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]phenol](/img/structure/B11545156.png)

![N-{(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}dibenzo[b,d]furan-3-amine](/img/structure/B11545158.png)